molecular formula C10H10N2S B1654407 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione CAS No. 22717-42-6

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione

Cat. No. B1654407
CAS RN: 22717-42-6
M. Wt: 190.27 g/mol
InChI Key: ZIKFJVRIGOIMKR-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is a chemical compound with the molecular formula C10H10N2S. It has an average mass of 190.265 Da and a monoisotopic mass of 190.056473 Da .


Synthesis Analysis

The synthesis of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has been reported in the literature. For instance, it was synthesized by the condensation of ethyl acetoacetate with phenylhydrazine . In another reaction, cyclopropyldiazonium, generated by basic decomposition of N-cyclopropyl-N-nitrosourea, entered into an azo coupling reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to give the corresponding cyclopropylhydrazone .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione can be analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione can undergo various chemical reactions. For example, it can react with 4-hydroxybenzaldehyde in acetic acid in the presence of sodium acetate to afford pyrazolone . It can also react with 2,4-dichlorobenzoyl isothiocyanate, thiosemicarbazide, and hydrazine hydrate to afford pyrazolooxazine, pyrazolopyrazole, and spiro derivatives .

Future Directions

The future directions for research on 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione could include further exploration of its synthesis, chemical reactions, and potential applications, especially given its substantial pharmacological and biological activities .

properties

IUPAC Name

5-methyl-2-phenyl-4H-pyrazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKFJVRIGOIMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=S)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491681
Record name 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22717-42-6
Record name 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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